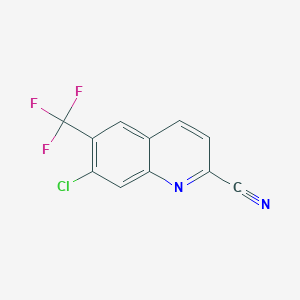
7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile is a quinoline derivative characterized by the presence of a chloro group at the 7th position, a trifluoromethyl group at the 6th position, and a carbonitrile group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with a suitable nitrile source under acidic conditions . The reaction conditions often include the use of solvents like methanol and catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
化学反应分析
Types of Reactions
7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative .
科学研究应用
7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: It is employed in the synthesis of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of 7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
相似化合物的比较
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)quinoline
- 4-Chloro-7-(trifluoromethyl)quinoline
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
Uniqueness
7-Chloro-6-(trifluoromethyl)quinoline-2-carbonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of the carbonitrile group at the 2nd position enhances its reactivity and potential for forming diverse derivatives .
属性
分子式 |
C11H4ClF3N2 |
|---|---|
分子量 |
256.61 g/mol |
IUPAC 名称 |
7-chloro-6-(trifluoromethyl)quinoline-2-carbonitrile |
InChI |
InChI=1S/C11H4ClF3N2/c12-9-4-10-6(1-2-7(5-16)17-10)3-8(9)11(13,14)15/h1-4H |
InChI 键 |
FGOXNRCDKVKFGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=CC(=C(C=C21)C(F)(F)F)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


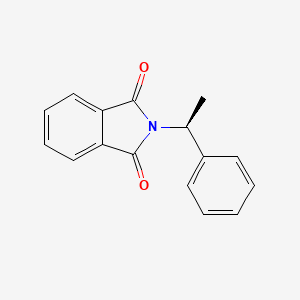
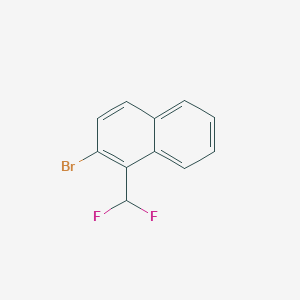




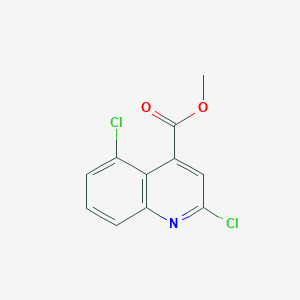

![N-cyclopropylbenzo[d]thiazole-2-sulfonamide](/img/structure/B11861894.png)


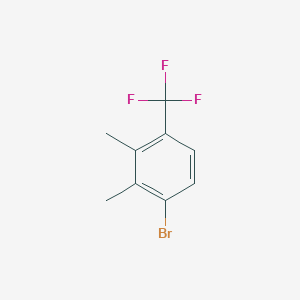
![2'-Chloro-4'-methyl-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11861937.png)

